molecular formula C17H26O4 B3752316 [(3,5-di-tert-butyl-4-hydroxybenzyl)oxy]acetic acid

[(3,5-di-tert-butyl-4-hydroxybenzyl)oxy]acetic acid

Cat. No. B3752316
M. Wt: 294.4 g/mol
InChI Key: UQSBERZYHYJVAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid can be achieved under mild conditions in a cyclic process from carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C–H bond activation and CO2 insertion chemistry .


Molecular Structure Analysis

The molecular structure of 3,5-Di-tert-butyl-4-hydroxybenzoic acid is represented by the linear formula: [(CH3)3C]2C6H2(OH)CO2H . The molecular weight is 250.33 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Di-tert-butyl-4-hydroxybenzoic acid include a molecular weight of 250.33 , and a melting point of 206-209 °C (lit.) . It is a solid at room temperature .

Safety and Hazards

The safety and hazards associated with 3,5-Di-tert-butyl-4-hydroxybenzoic acid include acute toxicity when ingested, skin and eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

2-[(3,5-ditert-butyl-4-hydroxyphenyl)methoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O4/c1-16(2,3)12-7-11(9-21-10-14(18)19)8-13(15(12)20)17(4,5)6/h7-8,20H,9-10H2,1-6H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSBERZYHYJVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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